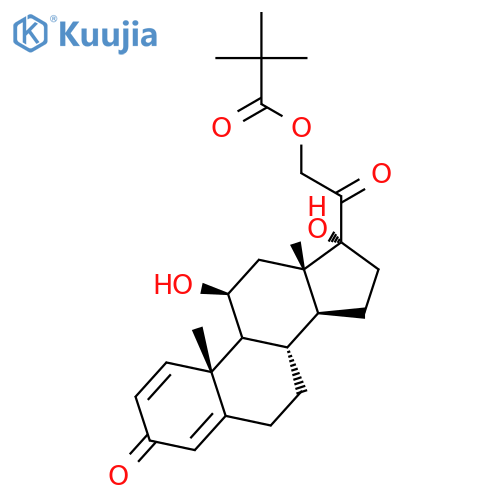Cas no 1107-99-9 (Prednisolone Pivalate)

Prednisolone Pivalate structure
商品名:Prednisolone Pivalate
Prednisolone Pivalate 化学的及び物理的性質
名前と識別子
-
- Prednisolone 21-trimethylacetate
- (11b)-21-(2,2-Dimethyl-1-oxopropoxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione
- [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
- Prednisolone Pivalate
- Mecortolon
- Prednisolone 21-pivalate
- Prednisolone trimethylacetate
- Ultracortenol (TN)
- Ultracorterenol
- UNII-24W6S37NXU
- Vecortenol
- 21-Trimethylacetate
- Prednisolone pivalate Solution, 100ppm
- 21-(Pivaloyloxy)-11β,17-dihydroxypregna-1,4-diene-3,20-dione
- 11β,17-Dihydroxy-21-(2,2-dimethyl-1-oxopropoxy)pregna-1,4-diene-3,20-dione
- [2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate
- [2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxo-ethyl] 2,2-dimethylpropanoate
- Ultracortenol
- prednisolon-21-pivalat
- D08412
- Pregna-1,4-diene-3,20-dione, 21-(2,2-dimethyl-1-oxopropoxy)-11,17-dihydroxy-, (11.beta.)-
- NS00023550
- 11.beta.,17.alpha.-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl pivalate
- Pregna-1,4-diene-3,20-dione, 11.beta.,17,21-trihydroxy-, 21-pivalate
- PREDNISOLONE PIVALATE [EP MONOGRAPH]
- PREDNISOLONE PIVALATE [MART.]
- DTXSID60149363
- PHEOVVDXTQVHAZ-XDANTLIUSA-N
- 24W6S37NXU
- (11.beta.)-21-(2,2-Dimethyl-1-oxopropoxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione
- Q27253881
- PREDNISOLONE PIVALATE [EP IMPURITY]
- 1107-99-9
- BCP15089
- SCHEMBL140122
- AKOS015969755
- PREDNISOLONE PIVALATE [WHO-DD]
- EINECS 214-172-1
-
- インチ: 1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1
- InChIKey: PHEOVVDXTQVHAZ-XAZVMTNTSA-N
- ほほえんだ: O=C(C(C)(C)C)OCC([C@]1(CC[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)C3[C@H](C[C@]12C)O)=O)O)=O
計算された属性
- せいみつぶんしりょう: 444.25100
- どういたいしつりょう: 444.25118886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 910
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- ゆうかいてん: 233-236°
- PSA: 100.90000
- LogP: 3.15460
- ひせんこうど: D26 +103° (c = 1.208 in chloroform); D20 +97.5° (c = 1 in chloroform)
Prednisolone Pivalate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE08402-1g |
Prednisolone 21-trimethylacetate |
1107-99-9 | 1g |
$1371.00 | 2024-04-20 | ||
| A2B Chem LLC | AE08402-100mg |
Prednisolone 21-trimethylacetate |
1107-99-9 | 100mg |
$283.00 | 2024-04-20 | ||
| TRC | P703880-100mg |
Prednisolone Pivalate |
1107-99-9 | 100mg |
$ 167.00 | 2023-09-06 | ||
| TRC | P703880-1g |
Prednisolone Pivalate |
1107-99-9 | 1g |
$ 1305.00 | 2023-09-06 | ||
| TRC | P703880-1000mg |
Prednisolone Pivalate |
1107-99-9 | 1g |
$ 1303.00 | 2023-04-15 |
Prednisolone Pivalate 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
4. Back matter
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
